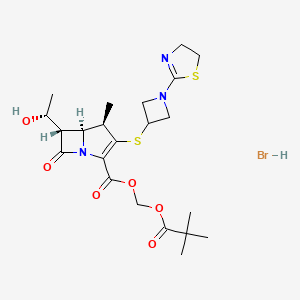

Tebipenem pivoxil hydrobromide

Description

Properties

CAS No. |

1381788-20-0 |

|---|---|

Molecular Formula |

C22H32BrN3O6S2 |

Molecular Weight |

578.5 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrobromide |

InChI |

InChI=1S/C22H31N3O6S2.BrH/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21;/h11-15,26H,6-10H2,1-5H3;1H/t11-,12-,14-,15-;/m1./s1 |

InChI Key |

MMWWBQNLJKFAIN-HXLQFWNVSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O.Br |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O.Br |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the In Vitro Mechanism of Action of Tebipenem Pivoxil Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Tebipenem (B1682724) pivoxil hydrobromide, a novel oral carbapenem (B1253116) antibiotic, represents a significant advancement in the fight against multidrug-resistant bacteria. Its active form, tebipenem, exhibits potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs).[1][2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of tebipenem, focusing on its interaction with penicillin-binding proteins (PBPs), its stability against β-lactamases, and its impact on bacterial cell morphology.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, the primary mechanism of action of tebipenem is the inhibition of bacterial cell wall synthesis.[3][4] Tebipenem achieves this by covalently binding to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, the major component of the bacterial cell wall.[5] The inactivation of these enzymes disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4]

Tebipenem demonstrates a high affinity for multiple PBPs in both Gram-negative and Gram-positive bacteria, contributing to its potent bactericidal activity.[6] Notably, in Gram-negative bacteria, it shows a strong affinity for PBP 2, which is involved in maintaining the rod shape of the cell.[6][7]

dot

Caption: Inhibition of peptidoglycan synthesis by tebipenem.

Quantitative Analysis of Tebipenem's In Vitro Activity

The in vitro potency of tebipenem has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs), PBP binding affinities (IC50), and β-lactamase stability (kcat/Km).

Table 1: Minimum Inhibitory Concentration (MIC) of Tebipenem Against Various Bacterial Pathogens

| Bacterial Species | Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ESBL-producing | ≤0.06 | >8 |

| Klebsiella pneumoniae | ESBL-producing | ≤0.06 | >8 |

| Proteus mirabilis | - | ≤0.06 | - |

| Staphylococcus aureus | Methicillin-susceptible (MSSA) | - | ≤0.125 |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 8 | 16 |

| Streptococcus pneumoniae | Penicillin-susceptible | - | - |

| Streptococcus pneumoniae | Penicillin-non-susceptible | - | - |

| Anaerobic Bacteria | - | ≤0.015 - 2 | - |

Data compiled from multiple sources.[7][8]

Table 2: Binding Affinity (IC50) of Tebipenem (SPR859) to Penicillin-Binding Proteins (PBPs)

| Bacterial Strain | PBP 1a/1b | PBP 2 | PBP 3 | PBP 4 | PBP 5/6 |

| Escherichia coli K-12 | 0.96 | 0.022 | 0.56 | 0.65 | 2.07 |

| Klebsiella pneumoniae ATCC 13883 | 0.77 | 0.010 | 0.16 | 0.011 | 3.31 |

| Pseudomonas aeruginosa ATCC 27853 | 0.29 | 0.026 | 0.0094 | 0.049 | 4.77 |

| Bacterial Strain | PBP 1 | PBP 2 | PBP 3 | PBP 4 | |

| Staphylococcus aureus ATCC 29213 | 0.027 | 0.062 | 0.042 | 0.017 |

IC50 values are in µg/mL. Lower values indicate higher binding affinity. Data from Lacasse et al., 2019.[6][9]

Table 3: Kinetic Parameters of Tebipenem Hydrolysis by β-Lactamases

| β-Lactamase | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Stable | |||

| TEM-1 | No Hydrolysis Detected | - | - |

| AmpC | No Hydrolysis Detected | - | - |

| CTX-M-14 | No Hydrolysis Detected | - | - |

| CTX-M-15 | No Hydrolysis Detected | - | - |

| Susceptible | |||

| KPC-2 | 0.13 | 130 | 1.0 x 10³ |

| KPC-3 | 0.21 | 160 | 1.3 x 10³ |

| OXA-48 | 0.02 | 190 | 1.1 x 10² |

| NDM-1 | 2.4 | 120 | 2.0 x 10⁴ |

Data from Livermore et al., 2022.[10][11][12][13]

Stability Against β-Lactamases

A critical feature of tebipenem is its stability against many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are prevalent in multidrug-resistant Enterobacteriaceae.[2][11][13] However, like other carbapenems, tebipenem is susceptible to hydrolysis by carbapenemases such as KPC, OXA-48, and NDM-1 metallo-β-lactamase.[10][11][12][13]

dot

Caption: Stability of tebipenem against various β-lactamases.

Effect on Bacterial Cell Morphology

Consistent with its primary target being PBP 2 in Gram-negative bacteria, exposure to tebipenem induces distinct morphological changes. In Escherichia coli, treatment with tebipenem results in the formation of rounded cells, a characteristic effect of PBP 2 inhibition.[6] In Pseudomonas aeruginosa, exposure to tebipenem leads to the formation of filament bulges and conical-shaped cells, suggesting a dual action on both PBP 2 and PBP 3.[6]

Detailed Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol outlines a competitive binding assay to determine the 50% inhibitory concentration (IC50) of tebipenem for various PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL).

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to mid-logarithmic phase in an appropriate culture medium. b. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). c. Resuspend the cell pellet in buffer and lyse the cells using a French press or sonication. d. Remove unlysed cells and debris by low-speed centrifugation. e. Pellet the bacterial membranes by ultracentrifugation. f. Wash the membrane pellet and resuspend in a storage buffer. Determine the total protein concentration.

2. Competitive Binding Assay: a. In a microplate, add a fixed amount of bacterial membrane preparation to each well. b. Add serial dilutions of tebipenem to the wells. Include a control well with no tebipenem. c. Pre-incubate the plate to allow tebipenem to bind to the PBPs. d. Add a fixed concentration of Bocillin™ FL to all wells and incubate to allow the fluorescent probe to bind to the remaining available PBPs. e. Stop the reaction by adding SDS-PAGE sample buffer.

3. Detection and Analysis: a. Separate the membrane proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. c. Quantify the fluorescence intensity of each PBP band. d. Plot the percentage of Bocillin™ FL binding (relative to the control) against the tebipenem concentration. e. Determine the IC50 value, which is the concentration of tebipenem that causes a 50% reduction in Bocillin™ FL binding.[9]

dot

Caption: Workflow for the competitive PBP binding assay.

β-Lactamase Hydrolysis Assay (Nitrocefin Assay)

This protocol describes a colorimetric assay to determine the kinetic parameters of β-lactamase-mediated hydrolysis of tebipenem using nitrocefin (B1678963) as a chromogenic substrate.

1. Reagent Preparation: a. Prepare a stock solution of nitrocefin in DMSO. b. Prepare a working solution of nitrocefin in a suitable assay buffer (e.g., phosphate (B84403) buffer, pH 7.0). c. Prepare a solution of the purified β-lactamase enzyme of interest at a known concentration. d. Prepare solutions of tebipenem at various concentrations.

2. Kinetic Measurement: a. In a 96-well plate, add the assay buffer and the β-lactamase enzyme to each well. b. Add the nitrocefin working solution to initiate the reaction. c. Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.[14][15][16][17][18] d. To determine the kinetic parameters for tebipenem, perform the assay in the presence of varying concentrations of tebipenem.

3. Data Analysis: a. Calculate the initial velocity (rate of change in absorbance) for each reaction. b. Plot the initial velocity against the substrate (nitrocefin) concentration to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzyme. c. For tebipenem, analyze the data using appropriate enzyme inhibition models to determine the catalytic efficiency (kcat/Km) of hydrolysis.[10][11][12][13]

dot

Caption: Workflow for the β-lactamase hydrolysis assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. toku-e.com [toku-e.com]

- 17. content.abcam.com [content.abcam.com]

- 18. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tebipenem Pivoxil Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem (B1682724) pivoxil hydrobromide is an oral carbapenem (B1253116) antibiotic, a prodrug of the active moiety tebipenem.[1][2] It exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[3] This technical guide provides a comprehensive overview of the synthesis and characterization of tebipenem pivoxil hydrobromide, including detailed experimental protocols, tabulated analytical data, and graphical representations of the synthesis workflow and mechanism of action.

Introduction

Tebipenem pivoxil is the first orally administered carbapenem antibiotic.[4] The pivoxil ester prodrug enhances oral bioavailability, and upon absorption, it is rapidly hydrolyzed by esterases to the active form, tebipenem.[1][2] Tebipenem exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting the cross-linking of peptidoglycan in the bacterial cell wall.[3] The hydrobromide salt of tebipenem pivoxil has been developed to improve the drug's stability and pharmaceutical properties. This document details the synthetic route to this compound and the analytical methods for its characterization.

Synthesis of this compound

The synthesis of tebipenem pivoxil is a multi-step process that typically involves the condensation of a carbapenem core with a side chain, followed by esterification to form the pivoxil prodrug. The final step is the formation of the hydrobromide salt. Various methods have been patented, and a representative synthetic scheme is outlined below.

Synthesis of Tebipenem Pivoxil

The synthesis of tebipenem pivoxil can be achieved through a convergent synthesis strategy. A key intermediate is the protected carbapenem core, which is coupled with the thiazolinyl azetidine (B1206935) side chain. This is followed by deprotection and esterification.

One synthetic approach involves the following key transformations[4][5]:

-

Condensation: Reaction of a protected azabicyclo phosphate (B84403) intermediate with 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride.

-

Deprotection: Removal of a protecting group (e.g., p-nitrobenzyl) via hydrogenation to yield tebipenem.

-

Esterification: Reaction of tebipenem with a pivaloyloxymethylating agent (e.g., chloromethyl pivalate (B1233124) or iodomethyl pivalate) in the presence of a base and a phase-transfer catalyst to form tebipenem pivoxil.[5][6]

Formation of this compound

The hydrobromide salt is prepared by treating a solution of tebipenem pivoxil with hydrobromic acid.[7]

Experimental Protocols

This protocol is a representative example based on patented industrial preparation methods.[6]

-

Salt Formation: In a reaction vessel, mix tebipenem, a suitable solvent (e.g., N,N-dimethylformamide), a salt (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). Stir the mixture at room temperature to facilitate the formation of the tebipenem salt.

-

Esterification: To the reaction mixture, add chloromethyl pivalate at the same temperature and continue stirring to allow the esterification reaction to proceed to completion.

-

Work-up and Isolation: Upon completion of the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) and water. Concentrate the organic phase.

-

Crystallization: Add a crystallization solvent (e.g., isopropanol (B130326) or isopropyl ether) to the concentrated solution to induce crystallization of tebipenem pivoxil.

-

Filtration and Drying: Filter the resulting solid, wash with a suitable solvent, and dry under vacuum to obtain tebipenem pivoxil. A purity of >99.7% and a yield of over 88% have been reported for similar industrial processes.[6]

This protocol is based on a patented method for preparing a specific crystalline form.[7]

-

Dissolution: Dissolve tebipenem pivoxil in a first organic solvent (e.g., acetone, butanone, 1,4-dioxane, or isopropanol) to form a solution.

-

Acid Solution Preparation: Separately, dissolve hydrobromic acid in a second organic solvent, which can be the same as or different from the first, to form a hydrobromic acid solution.

-

Crystallization: Under stirring, add the hydrobromic acid solution dropwise to the tebipenem pivoxil solution. Maintain the temperature to allow for crystallization.

-

Isolation: Collect the resulting crystals of this compound by filtration, wash, and dry.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The characterization of this compound is crucial for confirming its identity, purity, and solid-state properties. A combination of spectroscopic and thermal analysis techniques is employed.

Analytical Methods

HPLC is a primary method for assessing the purity of tebipenem pivoxil and its hydrobromide salt, as well as for stability studies.[3][8]

-

Experimental Protocol: A validated HPLC-DAD method for stability studies of tebipenem pivoxil has been described.[8]

-

Column: LiChrospher C-18 (5 µm, 250 x 4.6 mm)

-

Mobile Phase: A mixture of 50 mmol/L ammonium (B1175870) acetate, acetonitrile, and triethylamine (B128534) (68:30:2, v/v/v), adjusted to pH 3.5 with phosphoric acid.

-

Flow Rate: 0.8 mL/min

-

Detection: Photodiode array detector at 330 nm.

-

LC-MS/MS is used for pharmacokinetic studies to determine the concentration of tebipenem in biological matrices and for the identification of metabolites and impurities.[1][2][3]

-

Experimental Protocol: For pharmacokinetic analysis, whole blood samples are assayed for tebipenem using a validated LC-MS/MS method.[1][9] The lower limit of quantitation for tebipenem has been reported to be <0.0072 µg/mL.[1][9]

NMR spectroscopy is used to confirm the chemical structure of tebipenem pivoxil. While a detailed peak list is not publicly available in the reviewed literature, the structure can be confirmed by characteristic proton and carbon signals corresponding to the carbapenem core, the thiazolinyl azetidine side chain, and the pivoxil group.

XRPD is essential for characterizing the crystalline form of this compound. Different polymorphic forms have been identified and are characterized by their unique diffraction patterns.[10][11]

-

Experimental Protocol: XRPD patterns are typically collected on a diffractometer using Cu Kα radiation.[10]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the crystalline forms, such as melting points and decomposition temperatures.[10][11]

Quantitative Data

Table 1: HPLC Method Validation Parameters for Tebipenem Pivoxil [8]

| Parameter | Tebipenem Pivoxil | Tebipenem (Degradation Product) |

| Limit of Detection (LOD) | 1.0 µg/mL | 6.57 µg/mL |

| Limit of Quantitation (LOQ) | 3.0 µg/mL | 19.71 µg/mL |

Table 2: X-ray Powder Diffraction Peaks for Crystalline this compound (Form B) [11]

| Position [°2θ] |

| 6.9 |

| 9.8 |

| 13.8 |

| 15.6 |

| 18.2 |

| 19.7 |

| 20.8 |

| 22.1 |

| 24.1 |

| 27.8 |

Note: This is a partial list of characteristic peaks.

Table 3: Thermal Analysis Data for Crystalline this compound [11]

| Crystalline Form | Technique | Onset Temperature (°C) | Peak/Minima Temperature (°C) |

| Form B | DSC | 158.4 | 163.7 |

| Form C | DSC | 129.5 | 132.8 |

| Form D | DSC | 114.3 | 124.6 |

Mechanism of Action

Tebipenem, the active form of this compound, acts by inhibiting bacterial cell wall synthesis.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route involves a multi-step process culminating in the formation of the hydrobromide salt, which exists in various crystalline forms. Comprehensive characterization using a suite of analytical techniques, including HPLC, LC-MS, XRPD, and thermal analysis, is essential for ensuring the quality, purity, and desired solid-state properties of the final active pharmaceutical ingredient. The information presented herein serves as a valuable resource for researchers and professionals involved in the development and manufacturing of this important oral carbapenem antibiotic.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103059028A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]

- 6. CN104341421A - Tebipenem pivoxil industrial preparation method - Google Patents [patents.google.com]

- 7. CN110804057A - Crystal form of this compound, preparation method of crystal form, pharmaceutical composition and pharmaceutical application of crystal form - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. Bioequivalence of two oral formulations of this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AU2018215687A1 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]

- 11. US10889587B2 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Tebipenem Pivoxil Hydrobromide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount for ensuring drug product quality, stability, and bioavailability. This in-depth technical guide delves into the crystal structure analysis of tebipenem (B1682724) pivoxil hydrobromide, a novel oral carbapenem (B1253116) antibiotic. While a complete single-crystal X-ray diffraction analysis of the hydrobromide salt is not publicly available in peer-reviewed literature, this guide synthesizes the crucial crystallographic and thermal analysis data from existing patent literature for its known polymorphic forms, providing a foundational understanding of its solid-state chemistry.

Tebipenem pivoxil hydrobromide is the hydrobromide salt of tebipenem pivoxil, a prodrug of tebipenem.[1][2] The active moiety, tebipenem, exhibits broad-spectrum antibacterial activity by binding to penicillin-binding proteins and inhibiting bacterial cell wall synthesis.[2] The hydrobromide salt form has been developed to enhance the drug's properties, including stability.[3] The molecular structure of the free base, tebipenem pivoxil, has been elucidated by single-crystal X-ray diffraction, confirming the configurations of its four chiral centers.[2][4] It crystallizes in the triclinic space group P1, with O—H⋯N hydrogen bonds linking the molecules.[2][4]

Polymorphism in this compound

The existence of different crystalline forms, or polymorphs, is a critical consideration in pharmaceutical development. Patents reveal the existence of at least two crystalline forms of this compound, designated as Form B and Form H.

Crystalline Form B

A prominent crystalline form detailed in patent literature is Form B.[5][6][7] Its characterization has been primarily through X-ray Powder Diffraction (XRPD) and thermal analysis.

| Analytical Technique | Key Findings |

| X-Ray Powder Diffraction (XRPD) | Characterized by specific peaks at 2θ values of 9.6°, 13.0°, 17.6°, 20.8°, and 26.8° (using Cu Kα radiation).[5][6] A more extensive list of characteristic peaks is provided in the table below. |

| Differential Scanning Calorimetry (DSC) | The DSC profile for Form B is also referenced as a key characteristic.[5] |

Table 1: Characteristic X-Ray Powder Diffraction Peaks for this compound Form B [5][7]

| Position (°2θ) |

| 9.3 |

| 9.5 |

| 9.6 |

| 10.7 |

| 12.6 |

| 13.0 |

| 14.0 |

| 15.2 |

| 15.7 |

| 17.6 |

| 18.7 |

| 19.1 |

| 20.0 |

| 20.4 |

| 20.8 |

| 21.1 |

| 21.9 |

| 22.6 |

| 23.5 |

| 23.7 |

| 24.9 |

| 25.3 |

| 25.5 |

| 25.8 |

| 26.1 |

| 26.5 |

| 26.8 |

| 27.3 |

| 27.6 |

| 28.4 |

| 28.8 |

| 29.4 |

| 29.7 |

| 29.9 |

Crystalline Form H

Another identified crystalline polymorph is Form H, which is claimed to possess good stability and low hygroscopicity, making it suitable for solid dosage form development.[1]

| Analytical Technique | Key Findings |

| X-Ray Powder Diffraction (XRPD) | Exhibits characteristic peaks at 2θ values of 9.3°, 10.7°, 13.0°, 17.6°, 20.0°, and 20.7° (using Cu Kα radiation).[1] Further characteristic peaks are detailed in the table below. |

| Melting Point | 163-165 °C.[1] |

Table 2: Characteristic X-Ray Powder Diffraction Peaks for this compound Form H [1]

| Position (°2θ) |

| 9.3 |

| 9.5 |

| 10.7 |

| 13.0 |

| 14.0 |

| 17.6 |

| 19.1 |

| 20.0 |

| 20.7 |

| 22.6 |

| 23.5 |

Experimental Protocols

The characterization and preparation of these crystalline forms involve standard pharmaceutical analysis techniques.

X-Ray Powder Diffraction (XRPD)

The XRPD patterns for Form B were collected on a Bruker D8 diffractometer using Cu Kα radiation (40 kV, 40 mA).[5] The instrument was equipped with a θ-2θ goniometer, V4 divergence and receiving slits, a Ge monochromator, and a Lynxeye detector.[5] Performance was checked using a certified Corundum standard (NIST 1976).[5] Data collection and analysis were performed using Diffrac Plus XRD Commander v2.6.1 and Diffrac Plus EVA software, respectively.[5]

Thermal Analysis (DSC and TGA)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) were performed to assess the thermal properties of the crystalline forms. TGA was conducted on a TA Instruments Q500 analyzer, with samples (typically 5-10 mg) heated in platinum or aluminum pans at a rate of 10 °C/min under a nitrogen purge.[5]

Synthesis and Crystallization of Form B

The preparation of crystalline Form B involves dissolving tebipenem pivoxil in acetonitrile.[5] A 1 M stock solution of hydrobromic acid in tetrahydrofuran (B95107) is then added (1 molar equivalent). The mixture is stirred at 25 °C, then cooled to 0 °C over 2 hours and maintained at that temperature for approximately 2 hours to facilitate crystallization.[5]

Synthesis and Crystallization of Form H

Crystalline Form H is prepared by dissolving tebipenem pivoxil in an organic solvent such as acetone, butanone, or 1,4-dioxane.[1] A solution of hydrobromic acid in a similar solvent is then added dropwise with stirring. The crystallization is carried out at a temperature between 0-5 °C. The resulting crystals are filtered, washed with acetone, and dried under reduced pressure.[1]

Visualizing the Experimental Workflow

The logical flow of experiments for identifying and characterizing a new crystalline form of an API like this compound can be visualized as follows:

Caption: Experimental workflow for the synthesis and characterization of this compound polymorphs.

Concluding Remarks

The solid-state characterization of this compound, as detailed in the available patent literature, reveals the existence of distinct polymorphic forms, notably Form B and Form H. The provided XRPD and thermal analysis data serve as crucial identifiers for these forms. While the absence of single-crystal X-ray diffraction data in the public domain limits a full atomic-level structural elucidation, the information presented here offers a robust foundation for researchers and pharmaceutical scientists. A thorough understanding and control of the crystalline form of this compound are essential for the development of stable, safe, and effective oral dosage forms of this important carbapenem antibiotic. Further research and publication of single-crystal structure data would be invaluable to the scientific community for a more complete understanding of its solid-state chemistry.

References

- 1. CN110804057A - Crystal form of this compound, preparation method of crystal form, pharmaceutical composition and pharmaceutical application of crystal form - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. searchlf.ama-assn.org [searchlf.ama-assn.org]

- 4. Crystal structure of tebipenem pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AU2018215687A1 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]

- 6. WO2018145089A1 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]

- 7. US10889587B2 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]

Preclinical Studies of Tebipenem Pivoxil Hydrobromide: A Technical Guide

Introduction

Tebipenem (B1682724) pivoxil hydrobromide (TBPM-PI-HBr), also known as SPR994, is an orally bioavailable prodrug of tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic.[1][2] Unlike most carbapenems, which require intravenous administration, TBPM-PI-HBr is designed for oral use, offering a significant advantage for treating infections outside of a hospital setting.[3][4] It is currently under development for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis.[5][6][7] This document provides a comprehensive technical overview of the preclinical studies that have characterized its mechanism of action, efficacy, pharmacokinetics, and safety profile.

Upon oral administration, TBPM-PI-HBr is rapidly absorbed and converted by intestinal esterases into its active form, tebipenem (TBPM or SPR859).[2][8] The prodrug itself is typically undetectable in systemic circulation.[2] The hydrobromide salt formulation was specifically developed to improve the stability and pharmaceutical properties of the drug substance.[1]

Mechanism of Action

Tebipenem functions by inhibiting bacterial cell wall synthesis.[9][10] Like other β-lactam antibiotics, its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[10] By binding to and inactivating these proteins, tebipenem disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[9][10] A key advantage of tebipenem, characteristic of the carbapenem class, is its stability against many β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are common resistance mechanisms in Gram-negative bacteria.[1][10]

Caption: Mechanism of action from prodrug to bacterial cell lysis.

In Vitro Studies

The in vitro activity of tebipenem has been extensively evaluated against a wide range of bacterial pathogens, demonstrating potent efficacy, particularly against Enterobacterales.

Antibacterial Spectrum

Tebipenem exhibits a broad spectrum of activity comparable to intravenously administered carbapenems like ertapenem (B1671056) and meropenem.[3][11] It is highly active against Gram-negative pathogens, including multidrug-resistant (MDR) strains such as ESBL-producing and quinolone-resistant Escherichia coli and Klebsiella pneumoniae.[1][5] Its activity extends to Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae, and Enterococcus faecalis.[5][12] Studies have also confirmed its potent activity against biothreat pathogens like Bacillus anthracis and Yersinia pestis.[2][13]

| Pathogen | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |

| Enterobacterales | |||

| Escherichia coli | ≤0.06 | 0.06 - 0.25 | N/A |

| Klebsiella pneumoniae | ≤0.06 | 0.12 | N/A |

| Proteus mirabilis | ≤0.06 | ≤0.06 | N/A |

| Gram-Positive Bacteria | |||

| Streptococcus pneumoniae | N/A | N/A | N/A |

| Staphylococcus aureus | N/A | N/A | N/A |

| Biothreat Pathogens | |||

| Bacillus anthracis | N/A | N/A | 0.001 - 0.008 |

| Yersinia pestis | N/A | N/A | ≤0.0005 - 0.03 |

| Burkholderia mallei | N/A | N/A | 0.25 - 1 |

| Burkholderia pseudomallei | N/A | N/A | 1 - 4 |

| Note: Data compiled from multiple studies.[2][5][14] MIC values can vary based on specific isolates and testing methods. |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Testing

The in vitro antibacterial activity of tebipenem is primarily determined by measuring its Minimum Inhibitory Concentration (MIC).

-

Methodology: Broth microdilution methods are typically employed, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

-

Procedure:

-

A standardized inoculum of a specific bacterial isolate is prepared.

-

The bacteria are added to a series of wells containing two-fold serial dilutions of tebipenem.

-

The microdilution plates are incubated under appropriate atmospheric and temperature conditions for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

-

Data Analysis: The MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are calculated to assess the overall activity against a panel of clinical isolates.[14]

In Vivo Efficacy

Preclinical in vivo studies in various animal models have demonstrated the efficacy of tebipenem pivoxil hydrobromide in treating bacterial infections.

Murine Infection Models

Tebipenem has shown robust efficacy in several well-characterized murine infection models, which are often predictive of clinical success in humans.[5]

-

Neutropenic Thigh Infection Model: This model is used to study the pharmacokinetics/pharmacodynamics (PK/PD) of antibiotics. Tebipenem demonstrated time-dependent activity, with the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) being the primary index predicting efficacy.[1][6]

-

Ascending Urinary Tract Infection (UTI) Model: In a murine UTI model using E. coli, tebipenem was effective in reducing bacterial load in the kidneys, supporting its development for cUTI.[5]

-

Pneumonia/Lung Infection Model: Efficacy has also been established in murine models of pulmonary infections.[2][5]

-

Biothreat Pathogen Models: In a murine anthrax model, tebipenem treatment resulted in survival rates of 73-75%, comparable or superior to the positive control, ciprofloxacin.[2] Similarly, in a pneumonic plague model (Y. pestis), tebipenem treatment led to significantly higher survival rates than the vehicle control.[2][13]

| Model | Pathogen | Key Findings | Reference |

| Neutropenic Thigh | E. coli, K. pneumoniae | Stasis achieved at a median fAUC₀₋₂₄/MIC of 23.[1] | [1] |

| Acute Pyelonephritis | E. coli | Dose-dependent reduction in bacterial CFU/g in the kidney.[6] | [6] |

| Anthrax (Inhalation) | B. anthracis | 73-75% survival rate, comparable to ciprofloxacin.[2] | [2][13] |

| Pneumonic Plague | Y. pestis | Significantly higher survival rates compared to vehicle control.[2] | [2] |

Experimental Protocols: Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles, allowing for the study of drug exposure-response relationships and the emergence of resistance over extended periods.

-

Model Setup: A hollow-fiber cartridge, containing semi-permeable fibers, is inoculated with a high bacterial burden (e.g., 10⁸ CFU/mL).[15]

-

Pharmacokinetic Simulation: A computer-controlled syringe pump infuses fresh growth medium and the drug into the system while removing waste, simulating the free-drug plasma concentrations observed in humans after oral administration of TBPM-PI-HBr.[15]

-

Dosing Regimens: Various dosing regimens (e.g., 300 mg or 600 mg every 8 hours) are simulated over several days (typically 7-10).[11][15]

-

Sampling and Analysis: Samples are collected daily from the cartridge to determine the total bacterial population and the subpopulation of resistant mutants (by plating on antibiotic-containing agar).

-

Endpoint: The primary endpoint is the change in bacterial density over time and the suppression of resistance amplification.[15]

Caption: Experimental workflow for the Hollow-Fiber Infection Model.

Preclinical Pharmacokinetics

The pharmacokinetic properties of tebipenem following oral administration of the prodrug have been characterized in several animal species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Tebipenem pivoxil is rapidly absorbed after oral administration in mice, rats, dogs, and monkeys, with bioavailability ranging from approximately 35% to 71%.[16][17]

-

Distribution: After conversion to the active tebipenem, the drug distributes to various tissues. High concentrations are notably achieved in the kidneys, which is consistent with its primary route of elimination.[16][17] Penetration into the central nervous system is low.[17]

-

Metabolism: The prodrug (TBPM-PI) is quickly hydrolyzed to active tebipenem (TBPM) in the intestinal wall and blood. Tebipenem itself can be metabolized to an open-ring form, which is inactive.[17]

-

Excretion: A significant portion of the administered dose (around 55-60% in healthy human subjects) is recovered as active tebipenem in the urine, highlighting the importance of the renal route of elimination.[8][18] Fecal excretion also accounts for a portion of the elimination.[12][16]

| Species | Bioavailability (%) | Protein Binding (%) | Key Characteristics |

| Mouse | 71.4 | 90.4 - 98.3 | High protein binding. |

| Rat | 59.1 | 78.5 - 90.0 | Rapid absorption and conversion to active form. |

| Dog | 34.8 | 15.7 - 18.7 | Lower bioavailability and protein binding. |

| Monkey | 44.9 | 35.3 - 39.3 | PK profile similar between infant and adult animals. |

| Data sourced from Kijima et al., 2008.[17] |

Safety and Toxicology

Preclinical safety studies in rats and monkeys have indicated that this compound is generally well-tolerated. The primary target organ for toxicity was identified as the gastrointestinal (GI) tract, with findings such as diarrhea, vomiting, and gastric irritation, which is consistent with the clinical safety profile.[19] In single-dose toxicity studies in mice, the minimal lethal dose was 4.0 g/kg, and the maximum tolerated dose was 3.4 g/kg, far exceeding the doses required for efficacy in infection models.[20] Studies in healthy human volunteers have also shown the drug to be well-tolerated, with the most common adverse event being mild and transient diarrhea.[8][21][22]

References

- 1. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1304. Characterization of this compound Pharmacokinetics-Pharmacodynamics (PK-PD) in a Neutropenic Murine Acute Pyelonephritis (AP) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]

- 8. journals.asm.org [journals.asm.org]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]

- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 12. Impact of tebipenem pivoxil on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Characterization of Tebipenem (TBP), an Orally Active Carbapenem, against Biothreat Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. 1095. Pharmacokinetics-Pharmacodynamics Evaluation of this compound Using the 10-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 20. Portico [access.portico.org]

- 21. Safety, Pharmacokinetics, and Food Effect of this compound after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Unwavering Advance of Tebipenem Pivoxil Hydrobromide: A Technical Guide to its Mode of Action Against Resistant Bacterial Strains

For Immediate Release

CAMBRIDGE, Mass. – December 22, 2025 – In an era marked by the escalating threat of antimicrobial resistance, the orally available carbapenem, tebipenem (B1682724) pivoxil hydrobromide, is emerging as a significant therapeutic option. This technical guide offers an in-depth analysis of its mechanism of action, particularly its potent activity against multidrug-resistant Gram-negative bacteria, including strains producing extended-spectrum β-lactamases (ESBLs). This document is intended for researchers, scientists, and drug development professionals engaged in the fight against infectious diseases.

Tebipenem pivoxil hydrobromide is a prodrug that, upon oral administration, is rapidly converted to its active form, tebipenem.[1][2][3] Like other β-lactam antibiotics, tebipenem's primary mode of action is the inhibition of bacterial cell wall synthesis.[1][2][4] This is achieved through its high-affinity binding to essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[3][4][5] The inactivation of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2][4]

A key advantage of tebipenem lies in its stability against hydrolysis by many β-lactamase enzymes, which are a primary mechanism of resistance in Gram-negative bacteria.[2][6][7] Specifically, tebipenem demonstrates robust stability against ESBLs and AmpC β-lactamases, rendering it highly effective against pathogens that have developed resistance to many penicillins and cephalosporins.[8][9][10] However, it is important to note that tebipenem is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48, and NDM-1.[8][10]

Quantitative Efficacy Against Resistant Pathogens

The in vitro activity of tebipenem has been extensively evaluated against a wide range of clinical isolates, including those with defined resistance mechanisms. The following tables summarize the minimum inhibitory concentration (MIC) data for tebipenem against key resistant pathogens.

Table 1: In Vitro Activity of Tebipenem against ESBL-Producing Escherichia coli

| Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| 100 | ≤ 0.06 to 0.25 | 0.06 | 0.06 | [11] |

| 161 (ESBL-phenotype) | Not Reported | 0.03 | 0.25 | [12] |

| 351 (ESBL-producing) | Not Reported | Not Reported | 0.015-0.03 | [13] |

| 274 (ESBL- and AmpC-producing) | Not Reported | Not Reported | 0.03 | [14] |

Table 2: In Vitro Activity of Tebipenem against ESBL-Producing Klebsiella pneumoniae

| Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| 81 (ESBL-producing) | Not Reported | Not Reported | 0.015-0.03 | [13] |

| 42 (ESBL- and AmpC-producing) | Not Reported | Not Reported | 0.125 | [14] |

| 26 (ESBL-producing) | Not Reported | 0.016 | 0.016 | [13] |

Table 3: Comparative In Vitro Activity of Tebipenem and Other Carbapenems against Third-Generation Cephalosporin-Resistant E. coli and K. pneumoniae

| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| E. coli | Tebipenem | 0.03 | 0.03 | [15] |

| Meropenem | 0.03 | 0.03 | [15] | |

| Doripenem | Not Reported | 0.06 | [15] | |

| Ertapenem | Not Reported | 0.12 | [15] | |

| Imipenem | 0.25 | 0.25 | [15] | |

| K. pneumoniae | Tebipenem | 0.03 | 0.125 | [15] |

| Meropenem | Not Reported | 0.06 | [15] |

Core Signaling and Resistance Pathways

The interaction of tebipenem with bacterial cells and the mechanisms by which resistance can emerge are critical to understanding its clinical utility.

Caption: General mechanism of action of tebipenem against Gram-negative bacteria.

Caption: Tebipenem's interaction with key bacterial resistance mechanisms.

Experimental Methodologies

The determination of tebipenem's in vitro activity and its interaction with bacterial targets relies on standardized and reproducible experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are predominantly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Detailed Protocol:

-

Preparation of Tebipenem Stock Solution: A stock solution of tebipenem is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of the tebipenem stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculum Preparation: The bacterial isolate to be tested is grown overnight on an appropriate agar (B569324) medium. Several colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of tebipenem that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assays

The binding affinity of tebipenem to PBPs is a critical determinant of its antibacterial activity. Competitive binding assays are commonly employed to quantify this interaction.

Experimental Workflow for PBP Competitive Binding Assay

Caption: Workflow for determining PBP binding affinity using a competitive assay.

Detailed Protocol:

-

Preparation of Bacterial Membranes: Bacterial cells are cultured to mid-logarithmic phase, harvested by centrifugation, and lysed (e.g., by sonication or French press). The cell lysate is then ultracentrifuged to pellet the membrane fraction, which is rich in PBPs.

-

Competitive Binding Reaction: The isolated membranes are incubated with increasing concentrations of tebipenem for a defined period to allow for binding to the PBPs.

-

Fluorescent Labeling: A fluorescently labeled penicillin derivative, such as Bocillin™ FL, is then added to the reaction mixture. Bocillin™ FL will bind to any PBPs that have not been occupied by tebipenem.

-

SDS-PAGE and Visualization: The reaction is stopped, and the membrane proteins are solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned using a fluorescence imager to visualize the PBP bands that have bound to Bocillin™ FL.

-

Data Analysis: The intensity of the fluorescent bands at each tebipenem concentration is quantified. The 50% inhibitory concentration (IC₅₀) is then calculated, which represents the concentration of tebipenem required to inhibit 50% of the binding of Bocillin™ FL to a specific PBP. A lower IC₅₀ value indicates a higher binding affinity of tebipenem for that PBP.[3]

Conclusion

This compound demonstrates a potent mechanism of action against a broad spectrum of Gram-negative bacteria, including clinically important resistant strains such as ESBL-producing Enterobacterales. Its stability in the face of common β-lactamase-mediated resistance mechanisms, coupled with its high affinity for multiple PBPs, underpins its clinical efficacy. The data and methodologies presented in this guide provide a comprehensive technical overview for the scientific community, supporting the continued investigation and development of this promising oral carbapenem.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 6. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Tebipenem Pivoxil Hydrobromide to Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem (B1682724) pivoxil hydrobromide is an orally bioavailable carbapenem (B1253116) antibiotic that exerts its bactericidal effect through the inhibition of penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the binding affinity of its active form, tebipenem, to a range of PBPs from clinically relevant Gram-positive and Gram-negative bacteria. This document details the quantitative binding affinities, presents the experimental methodologies used for their determination, and visualizes the mechanism of action and experimental workflows, serving as a critical resource for antimicrobial research and development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Tebipenem pivoxil is a prodrug that is rapidly converted to its active form, tebipenem, in the body.[1] Like other β-lactam antibiotics, tebipenem's mechanism of action is the disruption of the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2] Tebipenem covalently binds to the active site of PBPs, acylating a serine residue and thereby inactivating the enzyme.[2] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall, loss of structural integrity, and ultimately, cell lysis.[2]

The following diagram illustrates the mechanism of action of tebipenem in inhibiting peptidoglycan synthesis.

Caption: Mechanism of action of tebipenem.

Quantitative Binding Affinity Data

The binding affinity of tebipenem to various PBPs is a key determinant of its antibacterial spectrum and potency. The 50% inhibitory concentration (IC50) is a common measure of this affinity, representing the concentration of the drug required to inhibit 50% of PBP activity. Lower IC50 values indicate a higher binding affinity.

The following tables summarize the IC50 values of tebipenem for PBPs from several key bacterial pathogens.

Table 1: Binding Affinity (IC50, µg/mL) of Tebipenem to PBPs of Gram-Negative Bacteria [3]

| Strain | PBP 1a/1b | PBP 2 | PBP 3 | PBP 4 | PBP 5/6 |

| Escherichia coli K-12 | 0.96 | 0.022 | 0.56 | 0.65 | 2.07 |

| Klebsiella pneumoniae ATCC 13883 | 0.77 | 0.010 | 0.16 | 0.011 | 3.31 |

| Pseudomonas aeruginosa ATCC 27853 | 0.29 | 0.026 | 0.0094 | 0.049 | 4.77 |

Table 2: Binding Affinity (IC50, µg/mL) of Tebipenem to PBPs of Gram-Positive Bacteria [3]

| Strain | PBP 1 | PBP 2 | PBP 3 | PBP 4 |

| Staphylococcus aureus ATCC 29213 | 0.027 | 0.062 | 0.042 | 0.017 |

In addition to IC50 values, the acylation efficiency (k2/K) provides a measure of how efficiently the antibiotic forms a covalent bond with the PBP. For E. coli PBP1b, the acylation efficiency of tebipenem has been determined.

Table 3: Acylation Efficiency of Tebipenem for E. coli PBP1b

| PBP | k2/K (M⁻¹s⁻¹) |

| E. coli PBP1b | 1,300 |

Experimental Protocols: Competitive PBP Binding Assay

The determination of PBP binding affinity is commonly achieved through a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin™ FL.[3] This method measures the ability of an unlabeled antibiotic to compete with the fluorescent probe for binding to PBPs.

Preparation of Bacterial Membranes

-

Bacterial Culture: The bacterial strain of interest is grown to the mid-logarithmic phase in an appropriate growth medium (e.g., Brain Heart Infusion broth).[3]

-

Cell Harvesting: Cells are harvested by centrifugation.[3]

-

Cell Lysis: The cell pellet is resuspended in a suitable buffer (e.g., 20 mM potassium phosphate, 140 mM NaCl, pH 7.5) and lysed. For Gram-negative bacteria, this can be achieved by treatment with lysozyme, while for Gram-positive bacteria like S. aureus, lysostaphin (B13392391) is used. The suspension is also treated with DNase and RNase.[3]

-

Membrane Isolation: Intact cells and large debris are removed by low-speed centrifugation. The resulting supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes, which contain the PBPs.[1]

-

Washing and Storage: The membrane pellet is washed to remove cytosolic proteins and resuspended in a storage buffer. The protein concentration is determined, and the membrane preparation is stored at -80°C until use.[1]

Competitive Binding Assay

-

Incubation with Test Compound: A fixed amount of the prepared bacterial membranes is incubated with serially diluted concentrations of tebipenem. This pre-incubation allows tebipenem to bind to the PBPs.[1]

-

Addition of Fluorescent Probe: A fixed concentration of Bocillin™ FL is added to each reaction mixture. Bocillin™ FL will bind to the PBP active sites that are not occupied by tebipenem.[1]

-

Labeling Reaction: The mixture is incubated to allow for the binding of Bocillin™ FL.[1]

-

Detection and Analysis:

-

SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Fluorescence Imaging: The fluorescently labeled PBPs in the gel are visualized using a fluorescence scanner.[1]

-

Quantification: The fluorescence intensity of each PBP band is quantified.[1]

-

IC50 Determination: The percentage of Bocillin™ FL binding (relative to a control without tebipenem) is plotted against the concentration of tebipenem. The IC50 value is the concentration of tebipenem that results in a 50% reduction in Bocillin™ FL binding.[1]

-

The following diagram illustrates the workflow of the competitive PBP binding assay.

Caption: Experimental workflow for a competitive PBP binding assay.

Molecular Interactions with Penicillin-Binding Proteins

Crystal structure analysis of tebipenem in complex with PBPs from Streptococcus pneumoniae has provided detailed insights into the molecular basis of its binding.[4][5] These studies reveal that the carbapenem C-2 side chain of tebipenem forms hydrophobic interactions with conserved tryptophan and threonine residues within the active site of the PBPs.[4][5] These interactions are crucial for the stable binding and subsequent acylation of the active site serine, leading to the inactivation of the enzyme.[4][5]

The following diagram illustrates the logical relationship of tebipenem's interaction at the molecular level.

Caption: Molecular interactions of tebipenem with PBPs.

Conclusion

Tebipenem demonstrates potent binding affinity to a broad range of essential penicillin-binding proteins in both Gram-negative and Gram-positive bacteria. This high affinity, particularly for multiple PBP targets, is fundamental to its broad-spectrum bactericidal activity. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to understand and combat bacterial resistance. Further investigation into the kinetic parameters of tebipenem's interactions with a wider array of PBPs will continue to enhance our understanding of this important oral carbapenem.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]

- 3. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Crystal structures of biapenem and tebipenem complexed with penicillin-binding proteins 2X and 1A from Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Tebipenem Against ESBL-Producing Enterobacterales: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represent a significant and growing challenge in clinical practice, limiting therapeutic options for common infections. Carbapenems remain a cornerstone for treating infections caused by these multidrug-resistant organisms. Tebipenem (B1682724), an orally bioavailable carbapenem (B1253116), has demonstrated potent in vitro activity against a broad range of pathogens, including ESBL-producing Enterobacterales. This technical guide provides a comprehensive overview of the in vitro activity of tebipenem against these challenging isolates, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. The data presented herein underscore tebipenem's potential as a valuable agent in the management of infections caused by ESBL-producing Enterobacterales.

Introduction

The emergence and global dissemination of extended-spectrum β-lactamases (ESBLs) in Enterobacterales, such as Escherichia coli and Klebsiella pneumoniae, have severely compromised the efficacy of many β-lactam antibiotics, including third-generation cephalosporins.[1][2] These enzymes, primarily of the TEM, SHV, and CTX-M types, hydrolyze the β-lactam ring, rendering the antibiotics inactive.[1] Carbapenems have become the treatment of choice for serious infections caused by ESBL-producing organisms due to their stability against hydrolysis by these enzymes.[3] Tebipenem is a novel, orally administered carbapenem that offers a significant potential advantage, facilitating a transition from intravenous to oral therapy.[4] This guide focuses on the in vitro evidence supporting the activity of tebipenem against ESBL-producing Enterobacterales.

Comparative In Vitro Activity of Tebipenem

Numerous studies have evaluated the in vitro potency of tebipenem against clinical isolates of ESBL-producing Enterobacterales. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a critical measure of its in vitro activity. The following tables summarize the MIC data for tebipenem and comparator agents against various ESBL-producing Enterobacterales.

Table 1: In Vitro Activity of Tebipenem and Comparators against ESBL-Producing Escherichia coli

| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| Tebipenem | 0.015 - 0.06 | 0.03 - 0.06 | ≤ 0.06 to 0.25 | [5][6][7] |

| Meropenem (B701) | 0.03 | 0.03 | - | [6] |

| Ertapenem | ≤0.015 | 0.03 | - | [6] |

| Imipenem | 0.12 | 0.25 | - | [6] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vitro Activity of Tebipenem and Comparators against ESBL-Producing Klebsiella pneumoniae

| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| Tebipenem | 0.016 - 0.03 | 0.016 - 0.06 | - | [6][7] |

| Meropenem | 0.03 | 0.06 | - | [6] |

| Ertapenem | 0.03 | 0.03 | - | [8][9][10] |

| Imipenem | 0.25 | 0.25 | - | [6] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 3: In Vitro Activity of Tebipenem against All ESBL-Phenotype Enterobacterales

| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Tebipenem | 0.015 - 0.03 | 0.06 - 0.25 | [7][11] |

| Meropenem | - | 0.06 | [8][9][10] |

| Ertapenem | - | 0.03 | [8][9][10] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method, a standardized technique for determining MICs.

Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized procedure for antimicrobial susceptibility testing, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Protocol Overview:

-

Isolate Preparation: Clinical isolates of Enterobacterales are cultured on appropriate agar (B569324) media to obtain pure colonies. A standardized inoculum is then prepared by suspending the colonies in a saline or broth solution to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

-

Panel Preparation: Microtiter plates containing serial twofold dilutions of tebipenem and comparator antibiotics in cation-adjusted Mueller-Hinton broth are used.

-

Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

ESBL Phenotype Identification

Isolates are identified as having an ESBL phenotype based on their susceptibility profiles to specific cephalosporins. According to CLSI guidelines, E. coli, K. pneumoniae, and Proteus mirabilis with an MIC of ≥2 μg/mL for ceftazidime, ceftriaxone, and/or aztreonam (B1666516) are designated as having an ESBL phenotype.[8][9][10]

Visualizing Mechanisms and Workflows

Mechanism of Action and ESBL Resistance

Carbapenems, including tebipenem, exert their bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[4] ESBLs are enzymes that can hydrolyze and inactivate many penicillins and cephalosporins. However, carbapenems are generally stable to hydrolysis by ESBLs, allowing them to effectively kill ESBL-producing bacteria.[4]

Caption: Mechanism of tebipenem action and its stability against ESBL enzymes.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of tebipenem using the broth microdilution method.

Caption: Workflow for determining the MIC of tebipenem by broth microdilution.

Discussion and Conclusion

The collective in vitro data robustly demonstrate that tebipenem possesses potent activity against ESBL-producing Enterobacterales, including common uropathogens like E. coli and K. pneumoniae.[6][8][12][13] Its MIC values are comparable to, and in some cases lower than, those of established intravenous carbapenems such as meropenem and ertapenem.[6][8][9][10] The stability of tebipenem in the presence of ESBL enzymes is a key attribute, supporting its development as a therapeutic option for infections caused by these resistant pathogens.[3]

For drug development professionals, the consistent and potent in vitro profile of tebipenem against ESBL-producing isolates provides a strong rationale for its continued clinical investigation. The availability of a potent oral carbapenem could significantly impact clinical practice by enabling earlier hospital discharge and providing a reliable treatment option for complicated urinary tract infections and other infections where ESBL-producers are prevalent.

References

- 1. Carbapenem-Sparing Strategies for ESBL Producers: When and How [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. benchchem.com [benchchem.com]

- 5. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Different Tebipenem Pivoxil Hydrobromide Salt Forms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem (B1682724) pivoxil, an orally administered carbapenem (B1253116) antibiotic, is a critical therapeutic agent. Its efficacy and stability are intrinsically linked to its solid-state properties. The hydrobromide salt of tebipenem pivoxil can exist in various crystalline forms, or polymorphs, each exhibiting unique physicochemical characteristics. This guide provides a comprehensive overview of the known crystalline salt forms of tebipenem pivoxil hydrobromide, presenting a comparative analysis of their properties based on available scientific literature and patent filings. Key experimental protocols for characterization are detailed, and logical workflows are visualized to aid in research and development.

Introduction

The solid-state form of an active pharmaceutical ingredient (API) significantly influences its biopharmaceutical properties, including solubility, dissolution rate, stability, and bioavailability. This compound, a prodrug of the potent antibiotic tebipenem, has been identified to exist in multiple crystalline salt forms. The selection of an optimal polymorphic form is a critical step in drug development, ensuring consistent quality, therapeutic efficacy, and stability of the final drug product. This document serves as a technical resource, consolidating the physicochemical data of different this compound salt forms and outlining the methodologies for their characterization.

Identified Crystalline Forms of this compound

Based on current publicly available information, primarily from patent literature, at least four distinct crystalline forms of this compound have been identified. These are designated as Form B, Form C, Form D, and Form H.

Comparative Physicochemical Properties

The selection of a suitable polymorphic form for development hinges on a thorough understanding of its physical and chemical properties. The following tables summarize the available quantitative data for the different salt forms of this compound.

Table 1: X-Ray Powder Diffraction (XRPD) Data for this compound Salt Forms

| Form | Characteristic 2θ Peaks (±0.2°) |

| Form B | 9.3, 9.5, 10.7, 12.6, 13.0, 14.0, 15.2, 15.7, 17.6, 18.7, 19.1, 20.0, 20.4, 20.8, 21.1, 21.9, 22.6, 23.5, 23.7, 24.9, 25.3, 25.5, 25.8, 26.1, 26.5, 26.8, 27.3, 27.6, 28.4, 28.8, 29.4, 29.7, 29.9[1] |

| Form C | Data not explicitly provided in a list format in the reviewed sources. |

| Form D | Data not explicitly provided in a list format in the reviewed sources. |

| Form H | 9.3, 9.5, 10.7, 13.0, 14.0, 17.6, 19.1, 20.0, 20.7, 22.6, 23.5[2] |

Table 2: Thermal Analysis Data for this compound Salt Forms

| Form | Melting Point (°C) | Thermal Events (DSC/TGA) |

| Form B | Not explicitly stated. | DSC profile shows a melting endotherm.[1] |

| Form C | Not explicitly stated. | No significant thermal events until an exotherm at the onset of degradation at 179.5 °C (DSC).[1] |

| Form D | Not explicitly stated. | Described as unstable and prone to converting to Form B.[2] |

| Form H | 163-167 | DSC shows an exothermic peak between 180 °C and 210 °C. TGA indicates a weight loss of about 1.2% before 100 °C.[2] |

Table 3: Solubility and Stability of this compound Salt Forms

| Form | Solubility | Stability & Hygroscopicity |

| Form B | Data not available. | Data not available. |

| Form C | Data not available. | Data not available. |

| Form D | Data not available. | Unstable, readily transforms into Form B, and is prone to deliquescence.[2] |

| Form H | Soluble (1 g in 6 mL absolute ethanol (B145695) and 3 mL water at room temperature).[2] | Good stability and low hygroscopicity.[2] |

Experimental Protocols

Detailed and controlled experimental methodologies are paramount for the accurate characterization of polymorphic forms. The following sections describe the typical protocols for the key analytical techniques used.

Preparation of Crystalline Forms

-

Form B: Tebipenem pivoxil is dissolved in acetonitrile (B52724) or ethanol. An equivalent amount of a 1M hydrobromic acid solution in tetrahydrofuran (B95107) is added, and the solution is stirred at 25 °C. The mixture is then cooled to 0-5 °C to induce crystallization.[2]

-

Form C: Tebipenem pivoxil is dissolved in tert-butanol (B103910) at 50 °C. One molar equivalent of an aqueous hydrobromic acid solution in tetrahydrofuran is added. The solution is then frozen and lyophilized. The resulting solid is suspended in 1,2-dimethoxyethane (B42094) and stirred at 50 °C before being cooled to 5 °C.[1]

-

Form D: Tebipenem pivoxil is dissolved in tert-butanol at 50 °C. One molar equivalent of an aqueous hydrobromic acid solution in tetrahydrofuran is added. The solution is then frozen and lyophilized to yield Form D.[1]

-

Form H: Tebipenem pivoxil is dissolved in an organic solvent such as acetone. A solution of hydrobromic acid in the same solvent is then added dropwise with stirring at 0-5 °C to induce crystallization. The resulting crystals are filtered, washed, and dried.[2]

X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline form based on its unique diffraction pattern.

-

Instrumentation: A powder X-ray diffractometer, such as a Bruker D8 Advance, equipped with a theta-2 theta goniometer and a Lynxeye detector.

-

Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.

-

Data Collection:

-

Radiation Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 3° to 40°.

-

Step Size: 0.02°.

-

Scan Speed: 0.2 seconds per step.

-

Temperature: Room temperature.

-

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the position and intensity of the diffraction peaks.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and to detect phase transitions.

-

Instrumentation: A differential scanning calorimeter, for example, a TA Instruments Q2000.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. A small pinhole may be made in the lid for volatile release.

-

Measurement Conditions:

-

Temperature Range: Typically from ambient temperature to a temperature above the melting or decomposition point (e.g., 25 °C to 300 °C).

-

Heating Rate: A standard heating rate is 10 °C/min.

-

Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified by their peak onset temperature and the area under the peak (enthalpy).

Thermogravimetric Analysis (TGA)

-

Objective: To measure changes in mass as a function of temperature, indicating the presence of solvates, hydrates, or decomposition.

-

Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q500.

-

Sample Preparation: A sample of approximately 5-10 mg is placed in a tared TGA pan.

-

Measurement Conditions:

-

Temperature Range: Typically from ambient to a temperature where complete decomposition occurs (e.g., 25 °C to 300 °C).

-

Heating Rate: A standard heating rate is 10 °C/min.

-

Atmosphere: Typically a nitrogen purge to prevent oxidation.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature.

Dynamic Vapor Sorption (DVS)

-

Objective: To assess the hygroscopicity and the stability of a crystalline form at different relative humidity (RH) levels.

-

Instrumentation: A dynamic vapor sorption analyzer.

-

Sample Preparation: A small amount of the sample (typically 10-20 mg) is placed on the DVS microbalance.

-

Experimental Procedure:

-

The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is allowed to equilibrate at each step.

-

Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to measure desorption.

-

Temperature: The experiment is conducted at a constant temperature, typically 25 °C.

-

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass (%) against the relative humidity. The shape of the isotherm and the total mass gained provide information about the material's hygroscopicity and whether any phase transitions have occurred.

Visualizations

The following diagrams illustrate the typical workflow for the discovery and characterization of different salt forms of an API like this compound.

Caption: Workflow for Polymorph Screening and Characterization.

Caption: Relationship between Salt Forms and Properties.

Conclusion

The selection of a specific crystalline salt form of this compound for pharmaceutical development requires a comprehensive evaluation of its physicochemical properties. This guide has summarized the currently available data for Forms B, C, D, and H, highlighting the distinct characteristics of each. Form H, based on the reviewed literature, appears to possess favorable properties of good stability, low hygroscopicity, and defined solubility. Conversely, Form D is reported to be unstable.

It is important to note that a complete, side-by-side comparative dataset for all identified forms is not yet publicly available. Further research is necessary to fully elucidate the properties of Forms B and C and to perform direct comparative studies under identical conditions. The experimental protocols and workflows presented herein provide a framework for such investigations, which are essential for the rational selection of the optimal solid form of this compound to ensure a safe, effective, and stable oral antibiotic therapy.

References

- 1. AU2018215687A1 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]

- 2. CN110804057A - Crystal form of this compound, preparation method of crystal form, pharmaceutical composition and pharmaceutical application of crystal form - Google Patents [patents.google.com]

Early-phase discovery and development of tebipenem pivoxil hydrobromide

An In-depth Technical Guide on the Early-Phase Discovery and Development of Tebipenem (B1682724) Pivoxil Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary